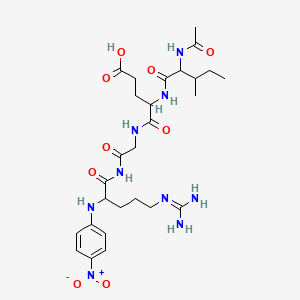

L-Argininamide, N-acetyl-L-isoleucyl-L-alpha-glutamylglycyl-N-(4-nitro phenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

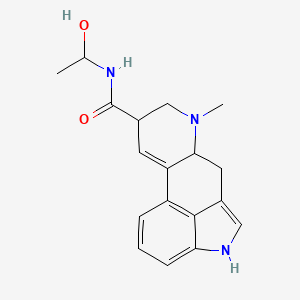

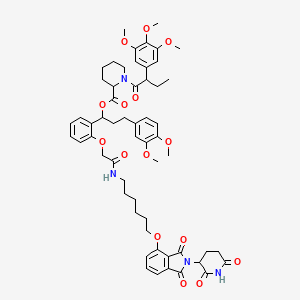

L-Argininamid, N-Acetyl-L-Isoleucyl-L-α-Glutamylglycyl-N-(4-Nitrophenyl)- ist eine synthetische Peptidverbindung mit einer komplexen Struktur. Es zeichnet sich durch das Vorhandensein mehrerer Aminosäurereste und einer Nitrophenylgruppe aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Argininamid, N-Acetyl-L-Isoleucyl-L-α-Glutamylglycyl-N-(4-Nitrophenyl)- umfasst mehrere Schritte, die typischerweise mit dem Schutz der funktionellen Gruppen von Aminosäuren beginnen, um unerwünschte Nebenreaktionen zu verhindern. Der Prozess umfasst:

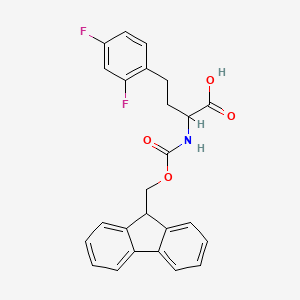

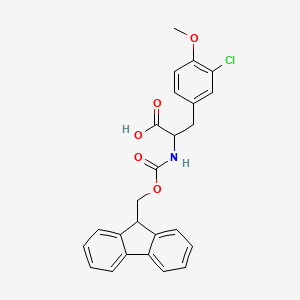

Schutz von Aminogruppen: Verwendung von Schutzgruppen wie Boc (tert-Butoxycarbonyl) oder Fmoc (9-Fluorenylmethoxycarbonyl), um die Aminogruppen der Aminosäuren zu schützen.

Peptidbindungsbildung: Kopplung der geschützten Aminosäuren unter Verwendung von Kupplungsreagenzien wie EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) oder DCC (Dicyclohexylcarbodiimid), um Peptidbindungen zu bilden.

Entschützung: Entfernung der Schutzgruppen unter sauren oder basischen Bedingungen, um das endgültige Peptid zu erhalten.

Industrielle Produktionsmethoden

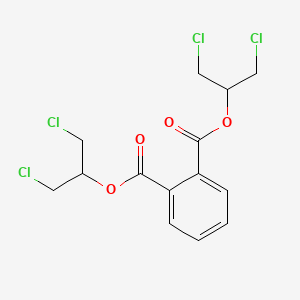

Die industrielle Produktion dieser Verbindung kann die Festphasenpeptidsynthese (SPPS) umfassen, die eine schrittweise Addition von Aminosäuren an eine wachsende Peptidkette ermöglicht, die an einem festen Harz verankert ist. Dieses Verfahren ist effizient und skalierbar, was es für die großtechnische Produktion geeignet macht.

Analyse Chemischer Reaktionen

Reaktionstypen

L-Argininamid, N-Acetyl-L-Isoleucyl-L-α-Glutamylglycyl-N-(4-Nitrophenyl)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Nitrophenylgruppe kann unter reduzierenden Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Das Peptid kann Substitutionsreaktionen an den Aminosäureseitenketten eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄) unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C).

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung von Aminoderivaten.

Substitution: Bildung von alkylierten oder acylierten Peptiden.

Wissenschaftliche Forschungsanwendungen

L-Argininamid, N-Acetyl-L-Isoleucyl-L-α-Glutamylglycyl-N-(4-Nitrophenyl)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Aufgrund seiner Peptidnatur wird es auf seine potenzielle Rolle bei der Modulation biologischer Prozesse untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Wirkstoffträger oder Therapeutikum.

Industrie: Es wird bei der Entwicklung von peptidbasierten Materialien und als Bestandteil in biochemischen Assays eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von L-Argininamid, N-Acetyl-L-Isoleucyl-L-α-Glutamylglycyl-N-(4-Nitrophenyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Nitrophenylgruppe kann eine Rolle bei der Bindung an diese Zielstrukturen spielen, während das Peptidrückgrat die Stabilität und Bioverfügbarkeit der Verbindung beeinflussen kann. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Verwendungskontext variieren.

Wirkmechanismus

The mechanism of action of L-Argininamide, N-acetyl-L-isoleucyl-L-alpha-glutamylglycyl-N-(4-nitro phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the peptide backbone can influence the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Argininamid: Ein einfacheres Peptid mit weniger Aminosäureresten.

N-Acetyl-L-Isoleucyl-L-α-Glutamylglycyl: Ein Peptid ohne die Nitrophenylgruppe.

L-α-Glutamylglycyl-N-(4-Nitrophenyl)-: Ein Peptid mit einer anderen Aminosäuresequenz.

Einzigartigkeit

L-Argininamid, N-Acetyl-L-Isoleucyl-L-α-Glutamylglycyl-N-(4-Nitrophenyl)- ist aufgrund seiner spezifischen Kombination von Aminosäureresten und dem Vorhandensein einer Nitrophenylgruppe einzigartig. Diese Kombination verleiht ihm besondere chemische Eigenschaften und potenzielle biologische Aktivitäten, die bei einfacheren oder strukturell unterschiedlichen Peptiden nicht beobachtet werden.

Eigenschaften

Molekularformel |

C27H41N9O9 |

|---|---|

Molekulargewicht |

635.7 g/mol |

IUPAC-Name |

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[2-[[5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C27H41N9O9/c1-4-15(2)23(32-16(3)37)26(43)34-20(11-12-22(39)40)24(41)31-14-21(38)35-25(42)19(6-5-13-30-27(28)29)33-17-7-9-18(10-8-17)36(44)45/h7-10,15,19-20,23,33H,4-6,11-14H2,1-3H3,(H,31,41)(H,32,37)(H,34,43)(H,39,40)(H4,28,29,30)(H,35,38,42) |

InChI-Schlüssel |

BFPSMRBXKCHWJI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide](/img/structure/B12304035.png)

![(1S,5R)-3-(3-Aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12304037.png)

![(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid](/img/structure/B12304039.png)

![Ferrocene,1-[(1R)-1-(dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B12304071.png)